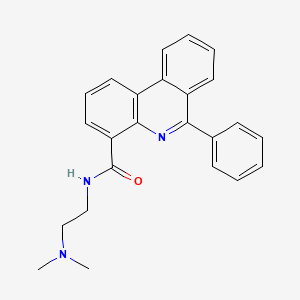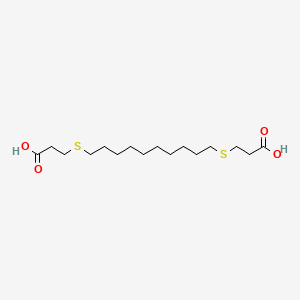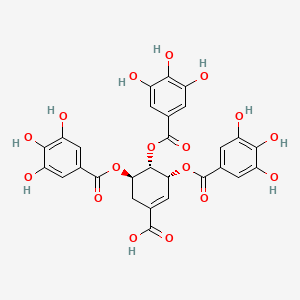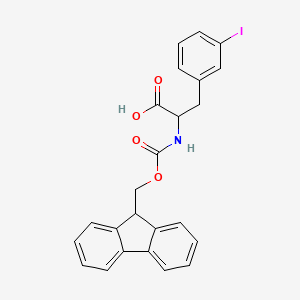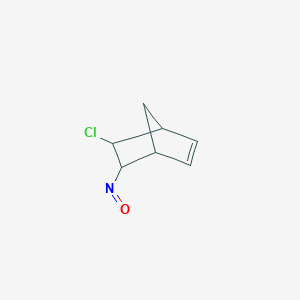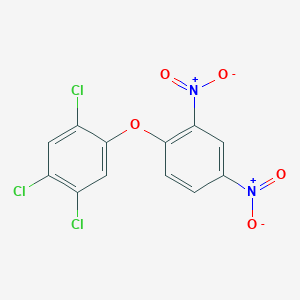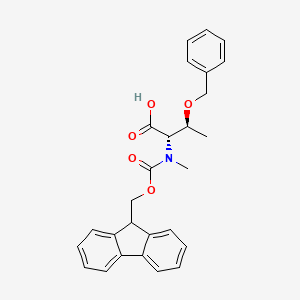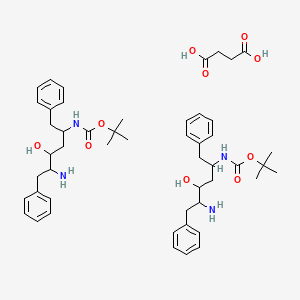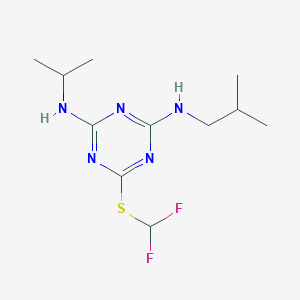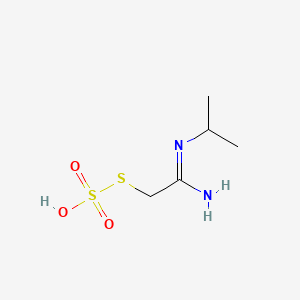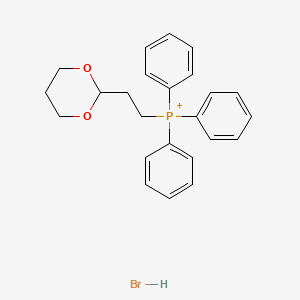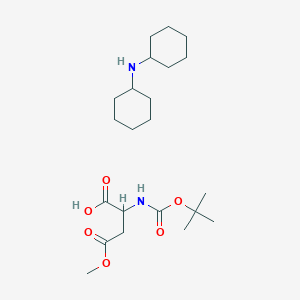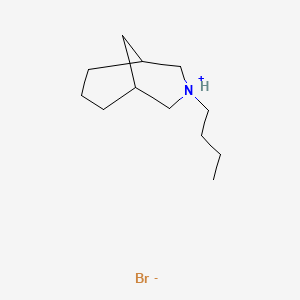
Phosphonic acid, ((2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)ethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phosphonylmethoxyethyl-thymine is a synthetic nucleotide analog that has garnered attention due to its potential antiviral properties. This compound is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. Its unique structure allows it to mimic natural nucleotides, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphonylmethoxyethyl-thymine typically involves the alkylation of alkali metal salts of thymine with diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate, 2-chloroethoxymethylphosphonate, or 2-bromoethoxymethylphosphonate . The resulting N-(2-diethoxyphosphonylmethoxyethyl) derivatives are then treated with bromotrimethylsilane to yield the desired phosphonic acids .
Industrial Production Methods
While specific industrial production methods for 2-Phosphonylmethoxyethyl-thymine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Phosphonylmethoxyethyl-thymine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or sulfonates are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further studied for their biological activities .
Scientific Research Applications
2-Phosphonylmethoxyethyl-thymine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phosphonylmethoxyethyl-thymine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition can disrupt viral replication, making it an effective antiviral agent . The compound targets specific molecular pathways involved in DNA synthesis and repair, which are crucial for the survival and proliferation of viruses .
Comparison with Similar Compounds
2-Phosphonylmethoxyethyl-thymine can be compared with other nucleotide analogs such as:
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): Known for its antiviral properties against DNA viruses.
2-Thio-β,γ-difluoromethylene-UTP: Used for its enhanced affinity for certain receptors.
Uniqueness
What sets 2-Phosphonylmethoxyethyl-thymine apart is its specific structural modification that allows it to mimic thymine, making it particularly useful in studies related to DNA and its associated processes .
Conclusion
2-Phosphonylmethoxyethyl-thymine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development could unlock even more applications for this promising compound.
Properties
CAS No. |
116455-16-4 |
|---|---|
Molecular Formula |
C8H13N2O6P |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H13N2O6P/c1-6-4-10(8(12)9-7(6)11)2-3-16-5-17(13,14)15/h4H,2-3,5H2,1H3,(H,9,11,12)(H2,13,14,15) |
InChI Key |
RCQMOSJJIVCPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


